molecular formula C9H6F4O3 B2780651 4-Fluoro-3-(trifluoromethoxy)phenylacetic acid CAS No. 886501-32-2

4-Fluoro-3-(trifluoromethoxy)phenylacetic acid

Cat. No.: B2780651
CAS No.: 886501-32-2
M. Wt: 238.138
InChI Key: RICXEJYYIREWPA-UHFFFAOYSA-N
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Description

4-Fluoro-3-(trifluoromethoxy)phenylacetic acid is a chemical compound with the molecular formula C9H6F4O3 and a molecular weight of 238.14 g/mol . It is characterized by the presence of both fluorine and trifluoromethoxy groups attached to a phenylacetic acid backbone. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-Fluoro-3-(trifluoromethoxy)phenylacetic acid typically involves the introduction of fluorine and trifluoromethoxy groups onto a phenylacetic acid precursor. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

4-Fluoro-3-(trifluoromethoxy)phenylacetic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Fluoro-3-(trifluoromethoxy)phenylacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

4-Fluoro-3-(trifluoromethoxy)phenylacetic acid can be compared with other similar compounds, such as:

Biological Activity

4-Fluoro-3-(trifluoromethoxy)phenylacetic acid (C9H6F4O3) is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and applications in medicinal chemistry, supported by recent research findings and case studies.

  • Molecular Formula : C9H6F4O3
  • Molecular Weight : 238.14 g/mol
  • Structure : The compound features a phenylacetic acid backbone with fluorine and trifluoromethoxy substituents, which enhance its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with various biochemical pathways:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which may be relevant in drug design for targeting metabolic pathways.
  • Receptor Binding : Its structural characteristics allow it to bind effectively to certain receptors, influencing physiological responses.

Biological Activity Data

Recent studies have indicated several biological activities associated with this compound:

Activity TypeDescriptionReference
Antimicrobial Activity Exhibits potential against various pathogens, including protozoa.
Enzyme Inhibition Inhibits enzymes related to metabolic pathways, potentially useful in therapy.
Cellular Effects Influences cellular signaling pathways, which may affect cell proliferation.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant activity against Cryptosporidium, a protozoan parasite. The compound showed an EC50 value of 0.17 μM, indicating potent efficacy in vitro .
  • Structure-Activity Relationship (SAR) : Research into SAR revealed that the presence of electron-withdrawing groups like trifluoromethoxy enhances the potency of similar compounds against various biological targets. This suggests that modifications to the structure can significantly influence biological outcomes .
  • Pharmacological Potential : The compound's profile suggests it could serve as a pharmacophore in drug development aimed at treating diseases linked to metabolic dysregulation. Its ability to inhibit specific enzymes positions it as a candidate for further therapeutic exploration .

Properties

IUPAC Name

2-[4-fluoro-3-(trifluoromethoxy)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O3/c10-6-2-1-5(4-8(14)15)3-7(6)16-9(11,12)13/h1-3H,4H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICXEJYYIREWPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)OC(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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